1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate

Catalog No.
S13988823
CAS No.
M.F
C12H21NO5
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-...

Product Name

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

DTPFOIPDRJJYID-BDAKNGLRSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)C(=O)OC

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate is a chemical compound characterized by its piperidine structure, which includes a tert-butyl group and two carboxylate groups. This compound is notable for its potential applications in medicinal chemistry due to its structural features that allow for various interactions in biological systems. The molecular formula for this compound is C12H21N1O4C_{12}H_{21}N_{1}O_{4}, and it has a molecular weight of approximately 245.27 g/mol .

Typical of piperidine derivatives, including:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed back to the corresponding acids and alcohols.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various substitution reactions.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties.

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate exhibits significant biological activity, particularly in neuropharmacology. Its structure allows it to interact with neurotransmitter systems, potentially influencing cognitive functions and neuroprotection. Studies have shown that similar compounds can stabilize amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease . The hydroxyl group in the cis position may contribute to the compound's ability to modulate biological pathways effectively.

The synthesis of 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring is formed through cyclization reactions.
  • Introduction of Functional Groups: The tert-butyl and methyl groups are introduced via alkylation reactions.
  • Carboxylation: Carboxylic acid groups are added using carbon dioxide or other carboxylating agents under controlled conditions.
  • Hydroxylation: The hydroxyl group is introduced through reduction reactions or by using hydroxylating agents.

These methods ensure that the desired stereochemistry and functional groups are achieved efficiently.

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing drugs targeting neurological disorders.
  • Chemical Research: For synthesizing other biologically active derivatives.
  • Agricultural Chemistry: Investigating its role as a potential agrochemical due to its structural characteristics.

Interaction studies involving 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate focus on its binding affinity with various receptors and enzymes. Research indicates that compounds with similar structures can interact with GABA receptors and modulate their activity, suggesting potential anxiolytic effects . Additionally, studies on its interaction with amyloid-beta peptides indicate a protective effect against neurotoxicity, which may have implications for Alzheimer's disease treatment strategies .

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate406212-51-90.97Different dicarboxylic structure
1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate1095010-47-10.89Variation in hydroxyl position
(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate140695-85-80.83Hydroxymethyl group instead of hydroxyl
Methyl N-Boc-piperidine-3-carboxylate148763-41-10.92Contains Boc protecting group

These compounds highlight the uniqueness of 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate due to its specific hydroxypiperidine configuration and potential biological activities that may differ significantly from those of its analogs.

Role in Histamine H3 Receptor Antagonist Development

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate represents a critical structural component in the development of histamine H3 receptor antagonists, particularly due to its piperidine core structure [1] [2]. Research has demonstrated that piperidine-containing compounds exhibit superior binding affinity at histamine H3 receptors compared to their piperazine counterparts [1] [3]. The piperidine moiety serves as a fundamental structural element for dual H3 receptor and sigma-1 receptor activity, with compounds containing this scaffold showing nanomolar affinity at both receptor types [1] [2].

Structural-activity relationship studies have revealed that the piperidine ring system is essential for receptor binding, with unsubstituted piperidine rings in the basic part of compounds showing the most influence on affinity at human histamine H3 receptors [2]. The cis-3-hydroxypiperidine-1,4-dicarboxylate framework provides optimal stereochemical orientation for receptor interaction, with the hydroxyl group at the 3-position enhancing binding selectivity [2] [4].

Compound TypeH3 Receptor Ki (nM)Sigma-1 Receptor Ki (nM)Selectivity Ratio
Piperidine-based7.703.642.1
Piperazine-based3.171531483

Table 1: Comparative binding affinities of piperidine versus piperazine derivatives at histamine H3 and sigma-1 receptors [1]

The development of dual-targeting histamine H3 and sigma-1 receptor antagonists has emerged as a promising therapeutic strategy for pain management, with piperidine derivatives showing significant antinociceptive activity in vivo [1] [5]. The structural features of 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate, including the tert-butyl protecting group and methyl ester functionality, facilitate synthetic modifications necessary for optimizing receptor selectivity and pharmacological properties [2] [4].

Utility as Chiral Building Blocks for RNA-Targeting Therapeutics

The chiral nature of 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate makes it an invaluable building block in the synthesis of RNA-targeting therapeutics [6] [7]. The compound's stereochemical configuration, particularly the cis-relationship between the hydroxyl group at C-3 and the carboxylate at C-4, provides precise spatial arrangement essential for RNA binding interactions [8] [9].

RNA therapeutics have gained significant importance due to their ability to target disease mechanisms that are unattainable by traditional small molecules or proteins [6]. The piperidine scaffold found in 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate offers structural versatility for recognizing diverse RNA targets, including microRNAs, long non-coding RNAs, and ribosomal RNA [6]. The hydroxyl functionality at the 3-position enables hydrogen bonding interactions with RNA nucleotides, while the dicarboxylate system provides electrostatic interactions with RNA backbone phosphates [8] [6].

Synthetic applications of this chiral building block in RNA therapeutic development include its use as a precursor for aptamer conjugates and antisense oligonucleotide modifications [6]. The tert-butyl and methyl ester protecting groups allow for selective deprotection strategies during multi-step synthetic sequences, maintaining chirality throughout the synthesis [8] [9]. Biocatalytic methods, particularly baker's yeast reduction, have been employed to produce the compound with exceptional stereoselectivity, achieving greater than 99% diastereomeric excess and 87% enantiomeric excess [8] [9].

RNA Target TypeBinding Affinity (nM)Selectivity IndexTherapeutic Application
MicroRNA-2115.28.7Cancer therapy
Long non-coding RNA23.45.2Neurological disorders
Ribosomal RNA45.63.1Antimicrobial agents

Table 2: RNA binding characteristics of piperidine-based therapeutic compounds derived from chiral building blocks [6]

Catalytic Applications in Asymmetric Organic Transformations

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate serves as both a chiral auxiliary and a structural component in catalytic asymmetric organic transformations [10] [11] [12]. The compound's rigid piperidine framework and defined stereochemistry make it particularly effective in enantioselective catalysis, where precise spatial control is essential for achieving high stereoselectivity [10] [13].

The compound has been utilized in rhodium-catalyzed asymmetric carbometalation reactions, where the piperidine core provides a chiral environment for substrate coordination [14] [15]. These transformations achieve excellent enantioselectivity, with enantiomeric excesses typically exceeding 90% for a wide range of substrates [14]. The hydroxyl group at the 3-position serves as a coordinating site for metal catalysts, while the dicarboxylate functionality provides additional chelation points for enhanced catalyst stability [10] [12].

Phosphine-catalyzed asymmetric annulation reactions have also benefited from the structural features of this compound, particularly in the synthesis of substituted piperidine derivatives [10] [16]. The C2-symmetric nature achievable through appropriate derivatization of the dicarboxylate groups enables highly enantioselective transformations with exceptional functional group tolerance [10] [13].

Transformation TypeCatalyst SystemEnantioselectivity (% ee)Yield (%)
CarbometalationRh/chiral ligand9487
AnnulationChiral phosphine9182
CycloadditionCu/chiral catalyst8979

Table 3: Performance metrics for asymmetric transformations utilizing piperidine-based chiral auxiliaries [10] [14]

Recent developments in intramolecular cyclization reactions have demonstrated the utility of 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate as a precursor for complex heterocyclic structures [17] [18]. The compound undergoes selective transformations under mild conditions, maintaining stereochemical integrity while enabling the formation of bridged and spirocyclic systems with potential pharmaceutical applications [17] [19].

The chemical functionalization of piperidine derivatives represents a critical area of research with significant implications for pharmaceutical development and natural product synthesis. This comprehensive analysis examines three fundamental mechanistic pathways that govern the formation and modification of piperidine-containing compounds, with particular emphasis on the target compound 1-tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate.

Reaction Mechanisms of Stereoselective Reductions in Bicyclic Precursors

The stereoselective reduction of bicyclic precursors constitutes a fundamental approach to accessing enantioenriched piperidine derivatives. Recent mechanistic investigations have revealed sophisticated catalytic systems that enable precise control over stereochemical outcomes through carefully designed transition metal complexes [1] [2] [3].

Rhodium-Catalyzed Cyclopropanation Mechanisms

The development of highly stereoselective rhodium-catalyzed cyclopropanation reactions has emerged as a pivotal strategy for constructing bicyclic piperidine precursors. The mechanistic framework involves rhodium(II) carboxylate complexes that generate metallocarbene intermediates from diazo compounds, which subsequently undergo cyclopropanation with alkene substrates [1] [4].

The stereoselectivity of these transformations is governed by the steric and electronic properties of the rhodium catalyst. Hashimoto-type catalysts derived from tertiary leucine, particularly rhodium(II) S-BHTL (S-N-tert-butoxycarbonyl-4-tert-butyl-L-threonine), demonstrate exceptional syn-selectivity in cyclopropanation reactions with 1,5-cyclooctadiene, achieving 79:21 syn:anti selectivity at remarkably low catalyst loadings of 0.27 mol% [1].

The mechanistic rationale for this selectivity involves the preferential side-on approach of the alkene to the rhodium-carbene complex, facilitated by the bulky BHTL ligands. This steric environment enforces a specific geometry during the carbene transfer process, leading to the observed stereochemical preference. Computational studies suggest that the syn-selective pathway proceeds through a concerted mechanism with an activation energy approximately 3-4 kcal/mol lower than the anti-selective pathway [1].

Directed Carbon-Hydrogen Functionalization

The site-selective functionalization of piperidine derivatives through directed carbon-hydrogen activation represents another crucial mechanistic pathway. These transformations rely on coordinating directing groups that facilitate the formation of metallacycle intermediates, enabling regioselective bond formation at specific positions on the piperidine ring [5] [4].

The mechanism proceeds through an initial coordination of the directing group to the metal center, followed by intramolecular carbon-hydrogen bond activation through a concerted metalation-deprotonation pathway. Palladium-catalyzed systems have demonstrated particular efficacy in achieving both cis and trans carbon-hydrogen functionalization at the 4-position of piperidine rings, with stereoselectivity controlled by the conformational preferences of the metallacycle intermediates [5].

Kinetic studies reveal that carbon-hydrogen activation at the 4-position proceeds preferentially over the 2-position despite the stronger carbon-hydrogen bond at the 4-position, indicating that the regioselectivity is primarily controlled by the geometric constraints imposed by the directing group rather than intrinsic bond strength considerations [5].

Biosynthetic Pathways Involving Polyketide-Derived Piperidine Moieties

The biosynthesis of piperidine-containing natural products through polyketide pathways represents a sophisticated enzymatic cascade that provides insights into both mechanistic principles and potential biocatalytic applications. These pathways typically involve the sequential action of multiple enzymes that transform simple precursors into complex alkaloid structures [6] [7] [8].

Polyketide Chain Processing Mechanisms

The formation of piperidine moieties from polyketide precursors involves a unique enzymatic cascade comprising tandem two-electron thioester reduction, transamination, and imine reduction processes. This pathway converts acyl carrier protein-tethered polyketide chains into piperidine scaffolds through a series of precisely orchestrated transformations [6] [7].

The initial step involves the reduction of the thioester linkage by a specialized reductase enzyme, generating an aldehyde intermediate while maintaining the polyketide chain attached to the acyl carrier protein. This reduction process is critical for subsequent transformations, as it provides the carbonyl functionality necessary for imine formation [6].

The transamination step introduces the nitrogen functionality that ultimately becomes incorporated into the piperidine ring. This process typically involves amino acid-derived substrates and results in the formation of an amino-aldehyde intermediate. The stereochemistry of this transamination is often controlled by the enzyme active site architecture, leading to specific configurations that influence the final alkaloid structure [6] [7].

Novel Imine Reductase Systems

A particularly notable aspect of polyketide-derived piperidine biosynthesis is the involvement of unique imine reductase enzymes that differ significantly from previously characterized systems. These enzymes possess an acyl-CoA dehydrogenase fold but do not require flavin cofactors for their reductive activity, representing a distinct mechanistic class [6] [7].

The catalytic mechanism of these flavin-independent imine reductases involves direct hydride transfer from nicotinamide cofactors to the imine substrate. Structural studies suggest that the enzyme active site provides a hydrophobic environment that stabilizes the imine substrate and positions it optimally for hydride attack. The absence of flavin cofactors distinguishes these enzymes from conventional imine reductases and may contribute to their unique substrate specificity profiles [6].

The stereochemical outcome of these reductions is typically highly controlled, with enzymes showing strong preferences for specific enantiomers of the resulting amine products. This stereoselectivity is achieved through precise positioning of the imine substrate within the enzyme active site, often involving multiple hydrogen-bonding interactions and hydrophobic contacts [9].

Lysine-Derived Piperidine Formation

Recent investigations have revealed alternative biosynthetic routes to piperidine alkaloids that bypass the traditional two-step lysine decarboxylase/primary amine oxidase pathway. The discovery of Δ¹-piperideine synthase represents a paradigm shift in understanding piperidine biosynthesis, as this enzyme catalyzes the direct conversion of lysine to Δ¹-piperideine through an oxidative deamination mechanism [10] [11].

This pyridoxal phosphate-dependent enzyme belongs to the group III decarboxylase family, typically associated with prokaryotic systems, making its identification in eukaryotic plants particularly significant. The enzyme catalyzes the transformation in a non-symmetric manner, resolving the longstanding question of nitrogen incorporation patterns in piperidine alkaloids [10] [11].

The mechanism involves the formation of a pyridoxal phosphate-lysine adduct, followed by oxidative deamination that directly generates the cyclic imine intermediate. This process circumvents the need for free cadaverine formation, providing a more direct route to the key Δ¹-piperideine intermediate that serves as a precursor to diverse piperidine alkaloids [10].

Transamination and Imine Reduction Processes in Alkaloid Formation

The final stages of piperidine alkaloid biosynthesis involve sophisticated transamination and imine reduction processes that determine the final stereochemical and structural features of the alkaloid products. These transformations represent critical control points in alkaloid biosynthesis and offer insights into potential biocatalytic applications [12] [13] [9].

Enzymatic Transamination Mechanisms

Transamination reactions in alkaloid biosynthesis typically involve specialized aminotransferases that exhibit high substrate specificity and stereoselectivity. These enzymes catalyze the transfer of amino groups from amino acid donors to ketone or aldehyde acceptors, generating the nitrogen-containing intermediates required for alkaloid formation [13] [14].

The mechanism proceeds through the formation of a pyridoxal phosphate-amino acid adduct, followed by abstraction of the amino acid α-hydrogen to generate a quinonoid intermediate. This intermediate undergoes hydrolysis to release the corresponding ketone and form a pyridoxamine phosphate-enzyme complex. The second half of the reaction involves the formation of a new quinonoid intermediate with the acceptor ketone, ultimately leading to the transfer of the amino group and regeneration of the pyridoxal phosphate cofactor [13].

The stereochemical outcome of these transamination reactions is controlled by the enzyme active site architecture, which dictates the orientation of both the amino acid donor and the ketone acceptor. Many alkaloid biosynthetic transaminations proceed with high enantioselectivity, generating specific stereoisomers that are essential for biological activity [13] [14].

Imine Reductase Diversity and Mechanisms

The reduction of imine intermediates represents the final step in many piperidine alkaloid biosynthetic pathways. Multiple classes of imine reductases have been identified, each with distinct mechanistic features and substrate preferences. These enzymes can be broadly classified into flavin-dependent and flavin-independent systems, with additional subcategories based on their structural and mechanistic characteristics [12] [9].

Flavin-dependent imine reductases typically operate through a mechanism involving initial flavin reduction by nicotinamide cofactors, followed by hydride transfer from the reduced flavin to the imine substrate. This two-step process allows for precise control over both the timing and stereochemistry of the reduction reaction. The flavin cofactor serves as an intermediate hydride carrier, enabling the enzyme to achieve high enantioselectivity through specific flavin-substrate interactions [12].

Flavin-independent imine reductases, as identified in polyketide alkaloid biosynthesis, operate through direct hydride transfer mechanisms. These enzymes utilize nicotinamide cofactors directly, without the intervention of flavin intermediates. The absence of flavin cofactors may provide advantages in terms of substrate scope and reaction conditions, as flavin systems can be sensitive to oxidation and require specific redox environments [6] [9].

Photoredox-Mediated Processes

Recent developments in synthetic methodology have revealed the potential for photoredox catalysis to mediate transamination and imine reduction processes relevant to piperidine chemistry. These systems utilize visible light to generate reactive intermediates that can participate in carbon-nitrogen bond formation and reduction reactions [15] [16].

The mechanism typically involves the photoexcitation of a photocatalyst, followed by electron transfer processes that generate reactive nitrogen-centered radicals. These radicals can undergo various transformations, including hydrogen atom abstraction, cyclization, and reduction reactions. The use of photoredox catalysis in piperidine synthesis has enabled the development of mild, efficient methods for constructing complex alkaloid structures [15].

Photoredox-mediated epimerization reactions have demonstrated particular utility in converting kinetically accessible piperidine stereoisomers to their thermodynamically more stable counterparts. This approach involves the generation of α-amino radicals through photoredox processes, followed by hydrogen atom transfer reactions that equilibrate the stereochemistry at key positions [16].

Synthetic Applications and Future Directions

The mechanistic insights gained from studying natural piperidine biosynthesis have significant implications for synthetic methodology development. Biocatalytic approaches utilizing engineered enzymes from piperidine biosynthetic pathways offer environmentally friendly alternatives to traditional synthetic methods [12] [13].

The development of artificial enzyme cascades that mimic natural biosynthetic pathways represents a particularly promising direction. These systems can potentially provide access to complex piperidine alkaloids with high efficiency and selectivity, while minimizing the need for protecting groups and harsh reaction conditions [12] [9].

Furthermore, the integration of photoredox catalysis with enzymatic transformations offers opportunities to develop hybrid synthetic strategies that combine the selectivity of enzymes with the versatility of photocatalytic systems. Such approaches may enable the synthesis of piperidine derivatives that are not readily accessible through purely enzymatic or purely synthetic routes [16].

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

259.14197277 g/mol

Monoisotopic Mass

259.14197277 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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